5-Fluoropyrimidine-2,4-diamine
Description
Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry
The pyrimidine scaffold is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This arrangement imparts unique physicochemical properties that make it a highly versatile and valuable component in the design of new drugs.
Pyrimidine derivatives are renowned for their extensive range of biological activities. ontosight.aiontosight.ai This therapeutic breadth stems from the pyrimidine core being a key constituent in essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of DNA and RNA. ontosight.ai The presence of this scaffold in such vital biomolecules has inspired the development of a vast number of synthetic derivatives with a wide array of pharmacological applications.
The synthetic accessibility and the ability to readily functionalize the pyrimidine ring at multiple positions have made it an attractive scaffold for medicinal chemists. mdpi.com This synthetic versatility allows for the creation of large libraries of structurally diverse derivatives, which is a critical aspect of modern drug discovery. mdpi.com By modifying the substituents on the pyrimidine core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
The development of various synthetic methodologies, including multi-component and transition-metal-catalyzed reactions, has further expanded the chemical space accessible for pyrimidine-based drug development. rsc.org This has led to the creation of complex, three-dimensional structures that can effectively modulate challenging biological targets like protein-protein interactions.
Contextualizing 5-Fluoropyrimidine-2,4-diamine as a Core Structure
Within the broad family of pyrimidines, this compound has emerged as a particularly important building block. Its specific substitution pattern, featuring a fluorine atom at the 5-position and amino groups at the 2- and 4-positions, makes it a valuable precursor for a range of specialized therapeutic agents.
This compound is a key synthetic intermediate in the preparation of more complex molecules. vcu.edu Its synthesis can be achieved through various routes, often starting from readily available precursors like 2,4-dichloro-5-fluoropyrimidine (B19854). sigmaaldrich.comacs.org The amino groups at the 2 and 4 positions provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
One notable synthesis of this compound involves the use of potassium (Z)-2-cyano-2-fluoroethenolate, which undergoes cyclization with guanidine (B92328). beilstein-journals.org This method highlights the innovative synthetic strategies being developed to access this important intermediate. The compound serves as a crucial precursor in the synthesis of various biologically active derivatives, particularly in the realm of kinase inhibitors. nih.govnih.govresearchgate.net
Derivatives of this compound have shown significant promise as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govnih.govresearchgate.net The 2,4-diaminopyrimidine (B92962) scaffold is recognized as a privileged structure for kinase inhibition, and the addition of a fluorine atom at the 5-position can enhance binding affinity and modulate other pharmacological properties. nih.govresearchgate.net
Research has demonstrated that derivatives of this compound are effective inhibitors of several important kinase targets, as detailed in the tables below.
Table 1: this compound Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Compound 6d | CDK2/cyclin E1 | 140 | A549 | 0.88 | nih.gov |
| CDK9/cyclin T1 | 80 | DU145 | 0.44 | nih.gov | |
| KB | 0.74 | nih.gov | |||
| KB-vin | 0.90 | nih.gov | |||
| Compound 9g | CDK2/cyclin E1 | 150 | A549 | 0.17 | nih.gov |
| CDK9/cyclin T1 | 90 | DU145 | 0.11 | nih.gov | |
| KB | 0.13 | nih.gov | |||
| KB-vin | 0.18 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of drug that inhibits cell growth by 50%.
Table 2: 2,4-Dianilino-5-fluoropyrimidine Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors
| Compound | ALK IC50 (nM) | H3122 Cell GI50 (nM) | Reference |
| 6f | 1.8 | 15.3 | nih.gov |
| Crizotinib (Reference) | 3.5 | 92.4 | nih.gov |
IC50: The half maximal inhibitory concentration. GI50: The concentration of drug that inhibits cell growth by 50%.
Table 3: 2,4-Diamino-5-fluoropyrimidine Derivatives as Protein Kinase C theta (PKCθ) Inhibitors
| Compound | PKCθ IC50 (nM) | Reference |
| 14f | 1.9 | nih.gov |
IC50: The half maximal inhibitory concentration.
The data presented in these tables underscore the therapeutic potential of derivatives synthesized from the this compound core structure. The ability to generate potent inhibitors for a variety of kinase targets highlights the importance of this compound as a versatile starting material in the development of new targeted therapies for cancer and other diseases. nih.govnih.govresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFEZUZAHJEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292273 | |
| Record name | 5-fluoropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-11-3 | |
| Record name | 5-Fluoro-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC81284 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoropyrimidine 2,4 Diamine and Its Derivatives
Strategic Approaches to Core Scaffold Synthesis
The construction of the 5-Fluoropyrimidine-2,4-diamine core can be achieved through several strategic synthetic routes. Two prominent methods involve the use of 2,4-dichloro-5-fluoropyrimidine (B19854) as a key intermediate and the cyclization reaction between fluoroacetonitrile (B113751) and guanidine (B92328) carbonate.
Utilization of 2,4-Dichloro-5-fluoropyrimidine as Key Intermediate
A widely employed method for synthesizing the this compound scaffold and its derivatives is through the use of 2,4-dichloro-5-fluoropyrimidine as a starting material. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This intermediate is typically prepared by the chlorination of 5-fluorouracil (B62378) using reagents like phosphorus oxychloride in the presence of an acid acceptor such as N,N-dimethylaniline. researchgate.netpsu.edu Another reported method for the synthesis of 2,4-dichloro-5-fluoropyrimidine involves the reaction of 5-fluorouracil with trichloroethylene (B50587) and triphosgene (B27547) in the presence of a tertiary amine catalyst. google.com
The reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring allows for sequential nucleophilic substitution. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. nih.gov This differential reactivity enables the regioselective introduction of various amine groups. For instance, reaction with an excess of an amine, such as butylamine, can lead to the formation of N2,N4-disubstituted-5-fluoropyrimidine-2,4-diamines. uni-saarland.de The synthesis of various 2,4-diamino-5-fluoropyrimidine derivatives has been explored for their potential as protein kinase Cθ inhibitors. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
A general representation of this synthetic approach is the reaction of 2,4-dichloro-5-fluoropyrimidine with different amines to yield 2-chloro-4-amino-5-substituted pyrimidine intermediates. nih.gov Subsequent reaction of these intermediates can lead to the desired 2,4-diaminopyrimidine (B92962) derivatives.
| Starting Material | Reagents | Product | Reference |
| 5-Fluorouracil | Phosphorus oxychloride, N,N-dimethylaniline | 2,4-Dichloro-5-fluoropyrimidine | researchgate.netpsu.edu |
| 5-Fluorouracil | Trichloroethylene, Triphosgene, Tertiary amine catalyst | 2,4-Dichloro-5-fluoropyrimidine | google.com |
| 2,4-Dichloro-5-fluoropyrimidine | Excess Butylamine | 5-Bromo-N2,N4-dibutylpyrimidine-2,4-diamine | uni-saarland.de |
| 2,4-Dichloro-5-fluoropyrimidine | Various amines | 2-Chloro-4-amino-5-substituted pyrimidines | nih.gov |
Cyclization Reactions involving Fluoroacetonitrile and Guanidine Carbonate
An alternative and efficient route to this compound involves the cyclization of a fluorinated C3 building block with guanidine. vcu.edunih.gov This method often starts with the synthesis of fluoroacetonitrile, which can be prepared from chloroacetamide through a Finkelstein halogen exchange followed by dehydration. nih.gov
The key step is the Claisen-type condensation of fluoroacetonitrile with an appropriate C1 source, such as ethyl formate, to generate a potassium (Z)-2-cyano-2-fluoroethenolate intermediate. vcu.edunih.gov This intermediate is then reacted with guanidine carbonate in the presence of a base like sodium methoxide (B1231860). vcu.edugithub.io The reaction proceeds via cyclization to afford this compound in good yields. vcu.edugoogle.com This "telescoped" synthesis, where intermediates are not isolated, offers a streamlined and cost-effective approach for large-scale production. vcu.edugithub.io
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Fluoroacetonitrile | Guanidine Carbonate | Sodium methoxide in methanol | This compound | 91% | vcu.edu |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Guanidine Carbonate | Sodium methoxide in methanol | This compound | 91% | google.com |
Advanced Derivatization Techniques
Once the core this compound scaffold is synthesized, it can be further modified using a variety of advanced derivatization techniques to create a diverse library of compounds for biological screening.
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions with Amines
The presence of two amino groups and a fluorine atom on the pyrimidine ring allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituent facilitates these reactions. By carefully selecting the reaction conditions and the nature of the incoming nucleophile, it is possible to achieve selective substitution at different positions.
For instance, in 5-substituted-2,4-dichloropyrimidines, the presence of an electron-withdrawing group at the C5 position typically directs nucleophilic attack to the C4 position. nih.gov However, the use of tertiary amine nucleophiles has been shown to favor substitution at the C2 position. nih.gov The synthesis of N2,N4-disubstituted pyrimidine-2,4-diamines is a common strategy in the development of cyclin-dependent kinase (CDK) inhibitors. nih.gov The differential reactivity of the chloro groups in 2,4-dichloro-5-fluoropyrimidine allows for the sequential introduction of different amines to create unsymmetrically substituted derivatives. google.com
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine scaffold.
The Suzuki-Miyaura coupling reaction is widely used to create C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org This reaction has been successfully applied to fluorinated pyrimidines. For example, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized via a Suzuki coupling reaction between 2,4-dichloro-5-fluoropyrimidine and (4-fluorophenyl)boronic acid in the presence of a palladium catalyst. chemicalbook.comsigmaaldrich.com This methodology has been instrumental in preparing a variety of 5-aryl-2,4-disubstituted pyrimidine derivatives. uni-saarland.de
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction provides a versatile method for introducing a wide range of amines onto the pyrimidine ring, which is particularly useful for synthesizing libraries of potential drug candidates. researchgate.net The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction. wikipedia.org
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura Coupling | 2,4-Dichloro-5-fluoropyrimidine, Arylboronic acid | Palladium(II) acetate, Triphenylphosphine | 2-Chloro-5-fluoro-4-arylpyrimidine | chemicalbook.comsigmaaldrich.com |
| Suzuki-Miyaura Coupling | 5-Bromo-N2,N4-dibutylpyrimidine-2,4-diamine, Arylboronic acids | Palladium catalyst, Base | 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines | uni-saarland.de |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Phosphine ligand | Aryl amine | wikipedia.orgresearchgate.net |
Catalytic Hydrogenation and Reduction Strategies for Intermediate Preparation
Catalytic hydrogenation and other reduction methods are crucial for the preparation of key intermediates in the synthesis of this compound and its derivatives.
Catalytic hydrogenation is a common method for the reduction of various functional groups. researchgate.netacs.org For instance, it can be used to reduce nitro groups to amines. unacademy.comyoutube.com In the context of pyrimidine synthesis, the reduction of a nitropyrimidine precursor can be a key step to introduce an amino group. A process for preparing 2,4,5-triamino-6-hydroxypyrimidine involves the catalytic hydrogenation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine. google.com
Another important application of reduction is the selective dehalogenation of polychloropyrimidines. For example, 2-chloro-5-fluoropyrimidine (B20137) can be prepared by the reduction of 2,4-dichloro-5-fluoropyrimidine using a reducing metal powder and an acid. chemicalbook.com This selective reduction provides a valuable intermediate for further functionalization.
Formation of Schiff Base Complexes from 5-Fluoropyrimidine-2,4(1H,3H)-dione
The synthesis of Schiff base ligands derived from 5-Fluoropyrimidine-2,4(1H,3H)-dione, also known as 5-fluorouracil (5-FU), is a notable area of research. These ligands are typically formed through a condensation reaction between 5-FU and a primary amine. For instance, a Schiff base ligand can be obtained from the reaction of 5-fluorouracil with benzene-1,2-diamine. nih.govresearchgate.net The imine (C=N) bond characteristic of Schiff bases is a key indicator of successful synthesis, often confirmed by a stretching band in the range of 1652-1655 cm⁻¹ in FT-IR spectroscopy. researchgate.net
These Schiff base ligands, which can act as bidentate chelating agents, readily form complexes with various metal(II) ions. researchgate.net The synthesis of these metal complexes involves reacting the Schiff base ligand with metal salts, such as iron(II), cobalt(II), and nickel(II) chlorides. nih.govresearchgate.net Characterization using techniques like FT-IR, UV-vis, NMR spectroscopy, and mass spectrometry helps to elucidate the structure and geometry of the resulting complexes. nih.govresearchgate.net Studies have revealed that these complexes can exhibit tetrahedral or octahedral geometries, with the ligand coordinating to the metal ion through atoms like the deprotonated-NH, imine-N, and carbonyl-O. nih.govresearchgate.net
Table 1: Examples of Schiff Base Metal Complexes Derived from 5-Fluoropyrimidine-2,4(1H,3H)-dione
| Reactants | Metal Ion | Resulting Complex Geometry | Reference |
|---|---|---|---|
| 5-Fluoropyrimidine-2,4(1H,3H)-dione, benzene-1,2-diamine | Fe(II) | Tetrahedral/Octahedral | nih.govresearchgate.net |
| 5-Fluoropyrimidine-2,4(1H,3H)-dione, benzene-1,2-diamine | Co(II) | Tetrahedral/Octahedral | nih.govresearchgate.net |
Synthesis of Key Analogue Scaffolds
The this compound core is a valuable scaffold in medicinal chemistry. Its synthesis and derivatization are crucial for developing new therapeutic agents.
The synthesis of N²,N⁴-disubstituted 5-fluoropyrimidine-2,4-diamines is a key strategy for creating libraries of compounds for biological screening. A common starting material for these syntheses is 2,4-dichloro-5-fluoropyrimidine. sigmaaldrich.comchemicalbook.comnih.gov The synthetic approach generally involves sequential nucleophilic aromatic substitution (SNAr) reactions where the chlorine atoms at the C2 and C4 positions are replaced by amines. nih.gov
The process can be controlled to achieve regioselectivity. For instance, the first substitution with an amine can occur at the more reactive C4 position, followed by a second substitution at the C2 position with a different amine. nih.govnih.gov This stepwise approach allows for the introduction of different substituents on the N² and N⁴ positions. Reaction conditions often involve the use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like ethanol (B145695) or n-butanol. nih.govnih.gov In some cases, microwave irradiation is employed to facilitate the cross-coupling reactions. nih.gov
Table 2: Synthetic Route for N²,N⁴-Disubstituted 5-Fluoropyrimidine-2,4-diamines
| Starting Material | Reagents | Key Intermediates | Target Compound Type | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-5-fluoropyrimidine | Various anilines, DIPEA, p-TsOH·H₂O | N²-substituted-4-chloro-5-fluoropyrimidin-2-amine | N²,N⁴-Disubstituted 5-Fluoropyrimidine-2,4-diamines | nih.gov |
| 2,4-Dichloro-5-fluoropyrimidine | p-Anisidine, triethylamine | N⁴-(4-methoxyphenyl)-2-chloro-5-fluoropyrimidin-4-amine | N²,N⁴-Disubstituted 5-Fluoropyrimidine-2,4-diamines | nih.gov |
5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides represent another important class of derivatives, investigated for their potential as kinase inhibitors. sigmaaldrich.comchemicalbook.comresearchgate.net The synthesis of these compounds can also start from 2,4-dichloro-5-fluoropyrimidine. chemicalbook.comresearchgate.net
A strategy to create these amides involves a regioselective substitution at the C4 position of the pyrimidine ring with an amine (HNR¹R²), followed by the formation of the carboxamide group at the C2 position. researchgate.net The introduction of the carboxamide functionality can be achieved through various methods, including the reaction of a corresponding 5-fluoropyrimidine-2-carboxylic acid with ammonia (B1221849) or an amine. smolecule.com
Table 3: Synthetic Approaches to 5-Fluoropyrimidine Carboxamides
| Series | Synthetic Strategy | Starting Material | Key Steps | Reference |
|---|---|---|---|---|
| 5-Fluoropyrimidine-2-carboxamides | Regioselective substitution and amidation | 2,4-Dichloro-5-fluoropyrimidine | 1. Regioselective substitution at C4 with an amine. 2. Preparation of the amide at C2. | researchgate.net |
| 5-Fluoropyrimidine-4-carboxamides | Not explicitly detailed but implied to follow a similar multi-step synthesis | 2,4-Dichloro-5-fluoropyrimidine | Synthesis as potential kinase inhibitors. | chemicalbook.comresearchgate.net |
Biological Activities and Molecular Mechanisms of 5 Fluoropyrimidine 2,4 Diamine Derivatives
Kinase Inhibition Studies
The core mechanism of action for many 5-Fluoropyrimidine-2,4-diamine derivatives lies in their capacity to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. The following sections detail the inhibitory activities of these compounds against specific kinases.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle and gene transcription. nih.gov The dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
A series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized, exhibiting potent inhibitory activity against the CDK2/cyclin E1 complex. nih.gov The CDK2/cyclin E complex is pivotal for the G1 to S phase transition in the cell cycle. nih.gov Inhibition of this complex can lead to cell cycle arrest and, consequently, antiproliferative effects.
Research has shown a strong correlation between the cytotoxicity of these compounds in various tumor cell lines and their inhibitory activity against CDK2/cyclin E1. nih.gov For instance, certain derivatives with specific substitutions, such as a p-fluoroanilino group at the R2 position and a 4-methylpiperazin-1-yl group at the R1 position, have demonstrated significantly increased potency. nih.gov The antiproliferative effects of these compounds are believed to be, at least in part, a direct result of their ability to block CDK2/cyclin E1 activity. nih.gov
| Compound | CDK2/cyclin E1 IC50 (µM) | Cell Line | GI50 (µM) |
|---|---|---|---|
| 6c | 0.23 | A431 | 0.89 |
| 6d | 0.18 | A431 | 0.45 |
| 6f | 0.083 | A431 | 0.15 |
| 9g | 0.12 | A431 | 0.21 |
In addition to their effects on cell cycle-related CDKs, this compound derivatives have also been identified as potent inhibitors of the CDK9/cyclin T1 complex. nih.gov CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.govnih.gov This action releases the polymerase from a paused state, allowing for productive transcript elongation. nih.govresearchgate.net
The inhibition of CDK9/cyclin T1 by these derivatives disrupts this fundamental process of transcriptional regulation. nih.gov This disruption can have profound effects on cell survival, particularly in cancer cells that exhibit "transcriptional addiction," a heightened dependence on the continuous expression of certain genes for their growth and survival. nih.govresearchgate.net The inhibitory activity of these compounds against CDK9/cyclin T1 often correlates well with their observed cytotoxicity, suggesting that targeting transcriptional regulation is a key mechanism of their anticancer effects. nih.gov The dual inhibition of both CDK2 and CDK9 may offer a therapeutic advantage in treating cancer. nih.gov
| Compound | CDK9/cyclin T1 IC50 (µM) |
|---|---|
| 6c | 0.15 |
| 6d | 0.065 |
| 6f | 0.042 |
| 9g | 0.028 |
Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases and is predominantly expressed in T cells. nih.govlongdom.org It is a crucial mediator of T cell receptor (TCR) signaling, which is essential for T cell activation, proliferation, and differentiation. nih.govlongdom.org
Upon T cell receptor engagement, PKCθ translocates to the immunological synapse, the interface between a T cell and an antigen-presenting cell. nih.govlongdom.org At the synapse, PKCθ activates downstream signaling pathways that lead to the activation of transcription factors such as NF-κB, AP-1, and NFAT. nih.govlongdom.org These transcription factors are critical for the expression of genes necessary for T cell effector functions, including the production of cytokines like interleukin-2 (IL-2). nih.gov
Derivatives of 2,4-diamino-5-fluoropyrimidine have been developed as inhibitors of PKCθ. nih.gov By blocking the activity of PKCθ, these compounds can effectively modulate T cell signaling and subsequent immune responses. nih.gov This inhibition prevents the activation of key transcription factors, thereby suppressing T cell activation and proliferation. nih.gov This immunomodulatory effect makes PKCθ an attractive target for therapeutic intervention in T cell-mediated diseases. nih.gov
The critical role of PKCθ in T cell function suggests that its inhibition could be a valuable therapeutic strategy for a variety of T cell-mediated diseases. nih.govnih.gov These conditions include autoimmune diseases such as rheumatoid arthritis and transplant rejection. nih.govnih.gov By selectively targeting PKCθ, it may be possible to dampen the aberrant T cell responses that drive these pathologies while potentially preserving other essential immune functions. frontiersin.org
The development of potent and selective 2,4-diamino-5-fluoropyrimidine-based PKCθ inhibitors represents a promising avenue for the treatment of these debilitating conditions. nih.gov For example, the compound 14f from a study by Kunikawa et al. demonstrated potent PKCθ inhibitory activity. nih.gov The therapeutic utility of such inhibitors lies in their potential to prevent the T cell activation and differentiation that are central to the pathogenesis of many autoimmune and inflammatory disorders. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of this compound have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small-cell lung cancer. A series of 2,4-dianilino-5-fluoropyrimidine derivatives demonstrated significant inhibitory activity against ALK in both biochemical and cell-based assays. researchgate.net
Notably, one of the most effective compounds from this series, compound 6f , exhibited potent activity not only against wild-type ALK but also against crizotinib-resistant mutant forms of the enzyme. researchgate.net In cellular assays using the H3122 cell line, which harbors an ALK fusion gene, this compound was found to be six times more potent than the established ALK inhibitor, crizotinib. researchgate.net This suggests that the this compound scaffold is a promising foundation for developing next-generation ALK inhibitors capable of overcoming clinical resistance.
Janus Kinase (JAK) Family Inhibition (e.g., JAK2)
The 5-fluoropyrimidine core is integral to the structure of potent inhibitors of the Janus kinase (JAK) family. One such example is AZD1480, a compound identified as a novel inhibitor of the JAK/STAT pathway. researchgate.net Structurally, AZD1480 is 5-Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, directly incorporating the 5-fluoropyrimidine moiety. researchgate.net While first-generation JAK inhibitors often showed a lack of specificity, leading to side effects from inhibiting multiple JAK isozymes, newer derivatives based on pyrimidine (B1678525) and pyrrolopyrimidine scaffolds have been developed to achieve greater selectivity, particularly for JAK1, to mitigate these effects. nih.gov
Relevance in Myeloproliferative Neoplasms
The inhibition of JAK2 is a critical therapeutic strategy for myeloproliferative neoplasms (MPNs), a group of blood cancers that includes polycythemia vera, essential thrombocythemia, and primary myelofibrosis. researchgate.net The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs established the JAK-STAT pathway as a primary driver of these diseases. selleckchem.com This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell growth. selleckchem.com
JAK inhibitors, including those built upon pyrimidine-based scaffolds, have demonstrated significant clinical benefits for patients with myelofibrosis. nih.govnih.gov Treatment with these agents can lead to a reduction in spleen size and an alleviation of constitutional symptoms associated with the disease. nih.gov Therefore, the development of potent and selective JAK2 inhibitors derived from the this compound scaffold represents a highly relevant approach for managing these hematological malignancies.
Syk Kinase Inhibition and Immune Cell Degranulation
Spleen tyrosine kinase (Syk) is a crucial mediator in the signaling pathways of immunoreceptors. researchgate.net Its inhibition can abrogate mast cell degranulation, a key event in allergic and inflammatory responses. researchgate.net The 2,4-diaminopyrimidine (B92962) scaffold, closely related to this compound, has been successfully utilized to create highly selective inhibitors of Sky kinase, a receptor tyrosine kinase. elifesciences.org Specifically, a series of 2,4-diaminopyrimidine-5-carboxamide derivatives were developed, demonstrating that modifications to this core structure can yield compounds with excellent kinase selectivity. elifesciences.org This highlights the potential of the broader diaminopyrimidine class in targeting kinases involved in immune signaling. The inhibition of Syk-dependent pathways in mast cells prevents the release of histamine and other inflammatory mediators, making Syk inhibitors a promising therapeutic option for allergic diseases. researchgate.net
Other Kinase Targets (e.g., AXL, Aurora Kinase, DYRK2, PI3K-AKT Pathway, Tankyrases)
The versatility of the pyrimidine-2,4-diamine scaffold allows it to be adapted to target a wide array of other protein kinases implicated in cancer.
AXL: Pyrimidinedione derivatives have been developed as potent and orally bioavailable inhibitors of AXL, a receptor tyrosine kinase involved in cancer progression, metastasis, and drug resistance. mdpi.com
Aurora Kinase: A series of novel 2,4-disubstituted pyrimidines were designed as inhibitors of Aurora kinases A and B. One lead compound demonstrated IC50 values of 309 nM and 293 nM against Aurora A and Aurora B, respectively, and induced apoptosis in HCT-116 cancer cells. researchgate.net Another class, 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives, was identified to inhibit Aurora A and reduce levels of MYC oncoproteins. elifesciences.org
PI3K-AKT Pathway: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in human cancers. Furo[2,3-d]pyrimidine derivatives have been synthesized as dual PI3K/AKT inhibitors. One such compound showed potent inhibitory activity against PI3Kα (IC50 = 0.175 µM), PI3Kβ (IC50 = 0.071 µM), and AKT (IC50 = 0.411 µM). Additionally, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been developed as potent PI3K inhibitors, with a lead compound showing an IC50 of 31.8 nM against PI3Kα.
DYRK2 and Tankyrases: While the pyrimidine scaffold is versatile, there is limited specific evidence in the searched literature directly linking this compound derivatives to the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) or Tankyrases. However, the tankyrase inhibitor XAV939 has been shown to reverse chemoresistance to 5-fluorouracil (B62378), a related fluoropyrimidine compound, in colorectal cancer cells by stabilizing Axin and targeting the WNT/caveolin-1 axis. mdpi.com
Anticancer and Antiproliferative Investigations
In Vitro Cytotoxicity Assessments Across Human Tumor Cell Lines
Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. These in vitro assessments are crucial for determining the antiproliferative potential of new compounds.
A series of novel N2,N4-diphenylpyrimidine-2,4-diamines demonstrated potent inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. Many of these compounds also showed significant inhibition against tumor cell lines in the sulforhodamine B (SRB) assay, including activity against the triple-negative breast cancer cell line MDA-MB-231.
Similarly, indazol-pyrimidine hybrids have been tested against MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activity, with IC50 values significantly lower than the reference drug, Staurosporine. nih.gov For instance, compound 5f showed strong effects across all three cell lines, with IC50 values of 1.858 µM (MCF-7), 3.628 µM (A549), and 1.056 µM (Caco-2). nih.gov
The tables below summarize the reported in vitro cytotoxicity data for various pyrimidine derivatives.
Table 1: Cytotoxicity of Indazol-Pyrimidine Hybrids Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug (Staurosporine) IC50 (µM) |
|---|---|---|---|
| 4a | MCF-7 | 4.08 | 8.029 |
| 4b | Caco-2 | 0.827 | 4.202 |
| 4c | MCF-7 | 2.73 | 8.029 |
| 4d | MCF-7 | 3.74 | 8.029 |
| 5a | MCF-7 | 3.67 | 8.029 |
| 5f | MCF-7 | 1.858 | 8.029 |
| 5f | A549 | 3.628 | 7.354 |
| 5f | Caco-2 | 1.056 | 4.202 |
| 5h | A549 | 1.378 | 7.354 |
Data sourced from nih.gov
Table 2: Cytotoxicity of 2,4-Disubstituted Pyrimidine (Compound 12a) and 5-Fluorouracil
| Compound | Cell Line | Cell Line Type | IC50 |
|---|---|---|---|
| 12a | HCT-116 | Colorectal Carcinoma | 1.31 µM |
| 12a | A549 | Lung Carcinoma | 12.05 µM |
| 12a | MCF-7 | Breast Adenocarcinoma | 20.53 µM |
| 5-Fluorouracil | HNO-97 | Tongue Squamous Carcinoma | 2 µM/ml |
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma (25 lines) | Esophageal Carcinoma | 1.00 to 39.81 µM/L |
Data for compound 12a sourced from researchgate.net. Data for 5-Fluorouracil sourced from
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain derivatives of this compound have been shown to interfere with this process, leading to cell cycle arrest and inhibition of tumor cell growth.
A study on a series of novel N2,N4-disubstituted pyrimidine-2,4-diamines identified their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Specifically, compounds 2a , 2d , and 3b were evaluated for their effects on the cell cycle progression of MDA-MB-231, a triple-negative breast cancer cell line. Flow cytometry analysis revealed that these compounds induced a significant cell cycle arrest in the G2/M phase at a concentration of five-fold their IC50 values. This suggests that these derivatives may inhibit the onset of mitosis by targeting proteins crucial for this phase of the cell cycle. nih.gov While CDK2 is primarily involved in the G1/S transition, the observed G2/M arrest could indicate that these compounds act as pan-CDK inhibitors, affecting multiple CDKs involved in cell cycle progression. nih.gov
Another investigation into pyrimidine-2,4-diamine analogues discovered that the active compound Y18 could induce robust cell cycle arrest in colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. nih.gov This effect was attributed to the persistence of DNA damage, which in turn led to cell senescence. nih.gov
Furthermore, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are structurally related to this compound, were synthesized and evaluated for their CDK2 inhibitory activity. The lead compound, 15 , was found to arrest ovarian cancer cells (A2780 and OVCAR5) at the S and G2/M phases of the cell cycle. mdpi.com This compound also demonstrated a reduction in the phosphorylation of the retinoblastoma protein, a key substrate of CDK2. mdpi.com
Table 1: Effect of this compound Derivatives on Cell Cycle Progression
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| 2a, 2d, 3b | MDA-MB-231 | G2/M phase arrest | nih.gov |
| Y18 | HCT116, A549 | Cell cycle arrest and senescence | nih.gov |
| 15 | A2780, OVCAR5 | S and G2/M phase arrest | mdpi.com |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Derivatives of this compound have demonstrated the ability to trigger this process.
In the study of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, compound 15 was shown to induce apoptosis in ovarian cancer cells. mdpi.com This apoptotic induction is a downstream effect of its potent CDK2 inhibitory activity and the resulting cell cycle arrest.
Another study focused on 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives, which share some structural similarities with pyrimidine-based compounds, found that compound 5e induced apoptosis in MCF-7 breast cancer cells. The mechanism of apoptosis induction was characterized by the activation of caspase-3, a key executioner caspase, and a decrease in the expression of the anti-apoptotic protein BCL-2. researchgate.net
These findings suggest that this compound derivatives can activate intrinsic apoptotic pathways, making them promising candidates for the development of novel anticancer therapies.
Antiviral Efficacy
The pyrimidine scaffold is a common feature in many antiviral drugs. Researchers have explored the potential of this compound derivatives as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
Anti-HIV-1 Activity Evaluation
Several studies have evaluated the anti-HIV-1 activity of pyrimidine derivatives. In one such study, a series of 2,6-diamino-4-alkylthio- or (2-benzylhydrazinyl)-5-p-chlorophenylazopyrimidines and related compounds were synthesized and tested for their ability to inhibit HIV-1 (strain IIIB) and HIV-2 (strain ROD) replication in human MT-4 cells. However, none of the tested compounds exhibited any significant inhibition of HIV-1 or HIV-2 replication in cell culture. nih.govresearchgate.net
In contrast, a different investigation into 4H- nih.govnih.govnih.gov-triazolo[1,5-a]pyrimidin-5-one derivatives found that compounds 22 , 23 , and 24 achieved complete inhibition of HIV-1 proliferation at concentrations of 25, 25, and 50 μg/ml, respectively. elsevierpure.com Furthermore, a study on 5,5′-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives identified five compounds with anti-HIV activity in a p24 assay, with the meta-chloro substituted compound 9a showing the most promising activity with an IC50 value of 62.5 μg/ml. nih.gov
These conflicting results highlight the importance of the specific substitutions on the pyrimidine ring in determining the anti-HIV-1 activity.
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus and a key target for antiretroviral drugs. The inhibitory potential of pyrimidine derivatives against this enzyme has been a subject of interest.
While direct studies on this compound derivatives are limited, research on related pyrimidine structures provides some insights. A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus were synthesized and tested as HIV RT inhibitors. Compounds 6a–c from this series demonstrated HIV RT inhibitory activity in the nanomolar range and were found to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Another study investigated the 5'-triphosphates of 5-substituted 2'-deoxyuridine analogs for their effects on purified recombinant HIV-1 RT. These compounds were found to be competitive inhibitors of the viral enzyme with respect to dTTP. nih.gov Although these are not 2,4-diamine derivatives, this highlights the potential of the 5-substituted pyrimidine core in targeting HIV-1 RT.
Molecular docking studies with imidazo[1,2-a]pyridine-Schiff base derivatives have also been conducted to understand their interaction mechanism with HIV-1 reverse transcriptase. rsc.org
Antimicrobial and Antiparasitic Activities
In addition to their anticancer and antiviral properties, derivatives of the pyrimidine scaffold have been investigated for their potential to combat bacterial and parasitic infections.
Antibacterial Spectrum and Mechanisms (e.g., DNA Gyrase Inhibition)
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Some pyrimidine derivatives have shown inhibitory activity against this enzyme.
A study on new dihydropyrimidine derivatives, which are structurally related to quinolone antibiotics, demonstrated their antibacterial effects. These compounds were designed as quinolone isosteres and were found to inhibit DNA gyrase. Specifically, compounds 5a , 6b , and 6c showed significant bactericidal effects, with compounds 6b and 6c exhibiting minimum inhibitory concentration (MIC) values of 1.95 and 0.97 µg/mL, respectively, against Escherichia coli. researchgate.netnih.gov DNA gyrase inhibition studies confirmed that these compounds inhibit the enzyme, as evidenced by the absence of the supercoiled DNA band in the assay. researchgate.netnih.gov
Another class of compounds, N-phenylpyrrolamide inhibitors, have also been identified as bacterial DNA gyrase inhibitors with improved antibacterial activity. The most potent of these inhibitors had low nanomolar IC50 values against E. coli DNA gyrase. rsc.org While not this compound derivatives, these studies underscore the potential of targeting DNA gyrase with pyrimidine-like scaffolds.
**Table 2: Antibacterial Activity of Dihydropyrimidine Derivatives against *E. coli***
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| 6b | 1.95 | researchgate.netnih.gov |
| 6c | 0.97 | researchgate.netnih.gov |
Antifungal Efficacy against Specific Fungal Strains
Derivatives of fluoropyrimidines, such as 5-fluorocytosine (5FC), 5-fluorouracil (5FU), and 5-fluorouridine (5-FUrd), have demonstrated notable antifungal activity against a spectrum of pathogenic fungi, particularly species from the Candida and Aspergillus genera. nih.govbiorxiv.orgmdpi.com The primary mechanism of these compounds involves their conversion within the fungal cell into metabolites that interfere with nucleic acid and protein synthesis.
The prodrug 5-fluorocytosine, for example, is used in treating infections caused by various pathogenic species of Candida and Cryptococcus. nih.gov However, its efficacy against Aspergillus fumigatus is limited in vitro. nih.govnih.gov Studies have shown that A. fumigatus can export 5FC derivatives, which diminishes the drug's antifungal activity. nih.govnih.gov Combining these fluoropyrimidines with a fungal efflux pump inhibitor, such as clorgyline, has been shown to produce synergistic effects, enhancing their antifungal potential. nih.govnih.gov
5-fluorouridine (5-FUrd) has exhibited significant in vitro antifungal activity against a range of Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei. mdpi.com The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for these species have been determined, with C. albicans and C. parapsilosis showing high susceptibility. mdpi.com The activity of 5-FUrd is not only limited to growth inhibition but also extends to the impairment of key virulence factors like biofilm formation and hyphal development. mdpi.com
| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|
| Candida albicans | 0.4 | - |
| Candida parapsilosis | 0.2 | - |
| Various Candida Species | 0.2 - 51.2 | 0.2 - 51.2 |
Data sourced from research on the antifungal activity of 5-FUrd. mdpi.com MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). A hyphen indicates data not specified in the source.
Larvicidal Properties (e.g., against Aedes aegypti)
The pyrimidine scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have been investigated for their insecticidal properties, including larvicidal activity against mosquito vectors like Aedes aegypti. scielo.brnih.gov Aedes aegypti is a primary vector for several critical diseases, including dengue, yellow fever, and Zika virus. nih.govbenthamdirect.com The development of novel larvicides is crucial for controlling mosquito populations and preventing disease transmission, especially in light of increasing insecticide resistance. nih.govbenthamdirect.com
Research into novel pyrimidine derivatives has identified several compounds with significant larvicidal and adulticidal activity against Ae. aegypti. nih.govbenthamdirect.com For instance, a series of pyrimidine derivatives containing a urea pharmacophore was synthesized and tested, with some compounds exhibiting notable insecticidal effects. nih.gov Compound 4d from this series demonstrated 70% mortality against larvae at a concentration of 2 µg/mL. nih.gov In another study, pyrimidine acyl-hydrazone derivatives were evaluated, where compound 4m (N'-(4-bromobenzylidene)-2-((2-(diethylamino)-6-methylpyrimidin-4- yl)oxy)acetohydrazide) was identified as the most effective adulticide, causing 40% mortality at a concentration of 3.125 µ g/mosquito . benthamdirect.com
Quantitative structure-activity relationship (QSAR) studies on other pyrimidine derivatives have shown that compounds 3c and 3d possess excellent larvicidal activity. scielo.brresearchgate.netcapes.gov.br Further analysis highlighted compounds 3f , 3j , 3k , and 5a as having a desirable combination of high larval mortality at 100 ppm and low toxicity in mammalian macrophage cells. scielo.brresearchgate.net These studies suggest that specific substitutions on the pyrimidine ring, such as methyl and methoxy groups, are important for enhancing larvicidal activity. scielo.brresearchgate.net
| Compound | Activity Type | Concentration | Mortality Rate (%) |
|---|---|---|---|
| Compound 4d | Larvicidal | 2 µg/mL | 70% |
| Compound 4m | Adulticidal | 3.125 µg/mosquito | 40% |
| Compounds 3f, 3j, 3k, 5a | Larvicidal | 100 ppm | High |
Data compiled from studies on synthetic pyrimidine derivatives. scielo.brnih.govbenthamdirect.comresearchgate.net "High" indicates that the source reported a high mortality rate without specifying a precise percentage.
Other Biological Effects (e.g., Antioxidant Properties of Related Complexes)
The coordination of organic ligands with metal ions can significantly enhance their biological properties, including antioxidant activity. nih.govnih.govresearchgate.net This is relevant for pyrimidine derivatives, as lanthanide-based coordination complexes with ligands like 5-fluorouracil have been investigated for their potential antioxidant and antineoplastic activities. pensoft.net The formation of metal complexes can lead to compounds with improved physicochemical and biological characteristics compared to the free ligand. nih.gov
The design of metal-flavonoid complexes, for example, has been shown to generate an important increase in the antioxidant properties of the flavonoid. nih.gov Factors such as the type of metal ion, the coordination sites on the ligand, and the metal-to-ligand molar ratio are crucial in determining the antioxidant efficacy of the resulting complex. nih.gov For pyrimidine-related compounds, complexation with metal ions offers a strategy to modulate and potentially amplify their inherent biological activities. The chelation process can stabilize the molecule and favor the redox processes associated with antioxidant action. nih.gov While direct studies on the antioxidant properties of this compound complexes are limited, the principles established with related structures like 5-fluorouracil suggest a promising avenue for developing new compounds with enhanced antioxidant capabilities. pensoft.net
Structure Activity Relationship Sar and Computational Insights
Rational Design and Optimization Strategies
The development of potent and selective inhibitors based on the 5-fluoropyrimidine-2,4-diamine scaffold has been significantly advanced by modern drug design strategies. These approaches leverage computational power to predict and rationalize the interactions between a ligand and its biological target, thereby guiding the synthesis of optimized molecules.
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For derivatives of this compound, pharmacophore models have been developed based on known active compounds and their co-crystal structures with target proteins. nih.gov For instance, a 3D-QSAR pharmacophore model derived from a diverse set of cyclin-dependent kinase 9 (CDK9) inhibitors revealed a pattern of two hydrogen-bond acceptor features and two hydrophobic aromatic features. nih.gov This model was instrumental in guiding the design of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. nih.gov
Scaffold hopping is another innovative strategy employed to discover new, structurally distinct compounds that retain the key pharmacophoric features of a known active molecule. bhsai.orgopenlabnotebooks.org This approach aims to identify novel core structures (scaffolds) that can present the necessary functional groups in the correct spatial orientation for target binding. bhsai.org In the context of this compound, a pharmacophore-oriented scaffold-hopping strategy was utilized to design a new class of CDK2 and CDK9 inhibitors. nih.gov By combining key features from 3D-QSAR and composite models, researchers were able to use the 2-aminopyrimidine core, a privileged scaffold for CDK inhibitors, as a starting point for novel designs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This approach is used to build predictive models that can estimate the activity of newly designed molecules. For 2,4-diamino-pyrimidine derivatives, QSAR analyses have indicated that lipophilicity is a key driver of improved anti-malarial activity. nih.gov However, it was also noted that the most active compounds in this series suffered from high lipophilicity, which can lead to poor aqueous solubility and low permeability. nih.gov
In another study, QSAR models were developed for a series of 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase. nih.gov The best pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature, yielding a high correlation coefficient and predictive value. nih.gov Such models are crucial for prioritizing the synthesis of compounds with the highest probability of being active.
Influence of Substituents on Biological Potency and Selectivity
The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of various substituents on the pyrimidine (B1678525) and associated aryl rings. Systematic modifications have provided valuable insights into the SAR of this scaffold.
The 2,4-diamino substitution pattern on the pyrimidine ring is a common feature in many biologically active molecules, serving as a key interaction point with target proteins. nih.gov The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong binding to the active site of enzymes like kinases and dihydrofolate reductase. nih.govnih.gov
The introduction of a fluorine atom at the 5-position of the pyrimidine ring has a profound impact on the compound's properties. mdpi.com Fluorine is a small, highly electronegative atom that can alter the electronic distribution within the molecule, influence its metabolic stability, and enhance its binding affinity to the target protein. researchgate.net In the case of CDK9 inhibitors with a 2-anilino-4-heteroarylpyrimidine scaffold, the 5-fluoro substitution was introduced based on previous SAR studies to enhance inhibitory activity. nih.gov The presence of fluorine can lead to a significant increase in potency. For example, replacing an amino group with a fluorine atom in certain pyrimidine derivatives resulted in a two-order of magnitude increase in nitric oxide inhibitory potency. mdpi.com
Studies have shown that the position of substituents on the aryl rings is critical for activity. For instance, in a series of aniline-substituted pyrimidines, the presence of amino groups in the para-position of both aromatic rings provided the highest activity against nitric oxide and IL-6 secretion, whereas amino groups at the C-2 and C-3 positions led to a sharp decrease in inhibitory activity. mdpi.com Similarly, the presence of electron-donating or withdrawing groups can significantly affect biological activity. For example, the presence of chloro, nitro, and fluoro groups on the phenyl ring has been shown to increase the antibacterial activity of certain pyrimidine derivatives. nih.gov
The following table summarizes the inhibitory activities of selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives against CDK2/cyclin E1 and CDK9/cyclin T1, highlighting the influence of different aryl ring substitutions.
| Compound | R1 | R2 | R3 | CDK2/cyclin E1 IC50 (μM) | CDK9/cyclin T1 IC50 (μM) |
|---|---|---|---|---|---|
| 6a | - | H | H | >50 | >50 |
| 6d | - | 4-F | 4-F | 1.2 | 0.45 |
| 9g | 4-(N,N-dimethylamino) | H | H | 0.21 | 0.08 |
| 9h | 4-(N,N-dimethylamino) | 4-F | 4-F | 0.15 | 0.06 |
Data sourced from a study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as CDK inhibitors. nih.gov
The identification of key pharmacophoric features is essential for understanding the molecular basis of a compound's biological activity and for designing more potent and selective analogs. For this compound derivatives, the key pharmacophoric features generally include:
Hydrogen Bond Donors and Acceptors: The amino groups at the 2- and 4-positions of the pyrimidine ring are crucial hydrogen bond donors. researchgate.net The nitrogen atoms within the pyrimidine ring and substituents on the aryl rings can act as hydrogen bond acceptors. nih.gov
Hydrophobic/Aromatic Regions: The aryl rings attached to the pyrimidine core provide essential hydrophobic and aromatic interactions with the target protein. nih.gov These interactions contribute significantly to the binding affinity.
Specific Substituent Features: The 5-fluoro group on the pyrimidine ring is a key feature for enhancing potency. nih.gov Additionally, specific substituents on the aryl rings, such as those capable of forming hydrogen bonds or possessing a positive charge, can be critical for target engagement. nih.gov
For example, in the design of CDK9 inhibitors, the pharmacophore model included hydrogen bond-forming atoms and a positively charged center in the R1 substituent on one of the phenyl rings, along with various R2 and R3 substituents to meet the hydrophobic requirements. nih.gov The interaction of the pan-CDK inhibitor flavopiridol with CDK9 reveals that the O4 oxygen and O5 hydroxyl group form hydrogen bonds with the hinge residues Cys106 and Asp104, respectively, providing a template for the design of new inhibitors. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its target protein. These simulations provide a virtual window into the molecular world, offering insights that are crucial for modern drug discovery.
Molecular docking studies are instrumental in elucidating the specific binding interactions between this compound derivatives and their target proteins, such as various kinases. These studies reveal the key amino acid residues and the types of non-covalent interactions that stabilize the ligand-protein complex.
For instance, in the context of Focal Adhesion Kinase (FAK) inhibition, derivatives of 2,4-diaminopyrimidine (B92962) have been shown to anchor into the hinge region of the ATP binding site. A common interaction pattern involves the formation of hydrogen bonds between the nitrogen atoms on the 2,4-diaminopyrimidine core and the backbone of key residues like Cys502. nih.gov This foundational interaction is crucial for the inhibitory activity.
Further stabilization of the complex is often achieved through various other interactions, as exemplified by a potent indazol-pyrimidine hybrid. This compound demonstrated a network of interactions within the c-Kit tyrosine kinase binding site, including:
Pi-alkyl interactions with Val90, Ala57, Leu163, and Val39.
A pi-pi T-shaped interaction with Phe175.
A pi-sulfur interaction with Cys173.
Pi-sigma and pi-alkyl interactions with pharmacophoric hot spot residues Leu31 and Leu80.
A pi-cation interaction with Glu76 and Lys59.
These varied interactions highlight the complex and multifaceted nature of ligand binding and underscore the importance of the chemical features of the 5-fluoropyrimidine scaffold and its substituents.
Table 1: Key Binding Interactions of this compound Derivatives with Kinase Targets
| Derivative Class | Target Kinase | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 2,4-Diaminopyrimidine | FAK | Cys502 | Hydrogen Bond |
| 2,4-Diaminopyrimidine | FAK | Ala452, Val484, Met499, Leu553 | Hydrophobic Interaction |
| Indazol-pyrimidine | c-Kit | Val90, Ala57, Leu163, Val39 | Pi-alkyl |
| Indazol-pyrimidine | c-Kit | Phe175 | Pi-pi T-shaped |
| Indazol-pyrimidine | c-Kit | Cys173 | Pi-sulfur |
| Indazol-pyrimidine | c-Kit | Glu76, Lys59 | Pi-cation |
Beyond identifying key interactions, molecular docking is used to predict the most likely binding pose (mode) of a ligand within the active site of a target protein. The accuracy of these predictions is fundamental to understanding SAR and guiding the design of new derivatives. The predicted binding modes for 2,4-diaminopyrimidine derivatives often show the pyrimidine core acting as a central scaffold from which various substituents can explore different sub-pockets of the kinase active site. nih.gov
The binding affinity, often correlated with biological activity (e.g., IC₅₀ values), can also be estimated using scoring functions within the docking software. For example, a series of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov The inhibitory activities of these compounds were evaluated, and potent examples were identified with GI₅₀ values at micromolar or submicromolar levels. nih.gov
Similarly, various 2,4-diaminopyrimidine derivatives targeting FAK have demonstrated a wide range of inhibitory activities, with IC₅₀ values spanning from 0.6 to 2164 nM. nih.gov One particularly potent derivative, designated as Q6, exhibited an IC₅₀ of 3.2 nM. nih.gov The variation in potency among these derivatives can often be rationalized by examining their predicted binding modes and the specific interactions formed. For instance, the introduction of a methoxy group (OCH₃) in one derivative was predicted to form a favorable hydrophobic interaction with Thr503, potentially enhancing its FAK inhibitory activity. nih.gov
Table 2: Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target | IC₅₀ Value (nM) | Target Cell Line(s) |
|---|---|---|---|
| A12 | FAK | 130 | A549 |
| A12 | FAK | 94 | MDA-MB-231 |
| B8 | FAK | 6.7 | Enzyme Assay |
| Q6 | FAK | 3.2 | Enzyme Assay |
| 5f | c-Kit | 1858 | MCF-7 |
| 5f | c-Kit | 3628 | A549 |
| 5f | c-Kit | 1056 | Caco-2 |
Advanced Computational Methodologies in Drug Design
The design of novel drugs based on the this compound scaffold is increasingly reliant on a suite of advanced computational techniques that go beyond standard docking. A pharmacophore-oriented scaffold-hopping strategy, for example, was employed in the design of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives as CDK inhibitors. nih.gov This approach involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity and then using this model to design new molecular scaffolds.
Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target complex. mdpi.com By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the flexibility of both the ligand and the protein. mdpi.com Key metrics from MD simulations that provide insight into the stability of a protein-ligand complex include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com
Root-Mean-Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site upon ligand binding can suggest a more rigid and stable complex. mdpi.com
These advanced computational methods are integral to modern drug design, enabling a more rational and efficient exploration of the chemical space around scaffolds like this compound to develop novel therapeutic agents. rsc.org
Preclinical Evaluation and Pharmacological Considerations of 5 Fluoropyrimidine 2,4 Diamine Derivatives
In Vitro Assay Development and Screening
The initial stages of evaluating 5-Fluoropyrimidine-2,4-diamine derivatives involve a suite of in vitro assays designed to identify promising lead compounds and characterize their mechanism of action at a cellular and molecular level.
High-Throughput Screening (HTS) is fundamental to modern drug discovery, enabling the rapid assessment of large chemical libraries against biological targets. These platforms utilize automated systems, including robotic liquid handlers and high-capacity plate readers, to screen thousands of compounds efficiently. For identifying lead this compound derivatives, HTS platforms are configured to run specific biochemical or cell-based assays in miniaturized formats, typically 96- or 384-well plates. The process allows for the identification of "hits"—compounds that exhibit a desired biological activity, such as inhibiting a specific enzyme or reducing cancer cell proliferation. These initial hits then undergo further validation and dose-response testing to confirm their activity and potency.
Kinases are a crucial class of enzymes that have become important targets for drug discovery, particularly in oncology. Derivatives of this compound have been specifically designed and identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9. Enzymatic activity assays are employed to directly measure the inhibitory effect of these compounds on their target kinases. These assays quantify the amount of a specific substrate that the kinase phosphorylates, often by measuring the amount of ADP produced in the reaction. A reduction in kinase activity in the presence of the compound indicates inhibition. The potency of this inhibition is typically expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a table detailing the kinase inhibitory activity of selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives.
| Compound | CDK2/cyclin E1 IC50 (μM) | CDK9/cyclin T1 IC50 (μM) |
| 6d | 0.08 | 0.03 |
| 9g | 0.12 | 0.02 |
| Flavopiridol | 0.10 | 0.01 |
| Data sourced from a study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. |
Following the confirmation of enzymatic activity, cell-based assays are used to assess the compound's effect in a more biologically relevant context.
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation. Its principle relies on the ability of the sulforhodamine B dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of cells. This assay is widely used in large-scale drug screening to measure the growth-inhibitory effects of compounds. The results are often reported as GI50 values, the concentration of the compound that causes 50% inhibition of cell growth.
The table below presents the growth inhibitory effects of selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives on various tumor cell lines.
| Compound | A549 GI50 (μM) | HCT-116 GI50 (μM) | MCF-7 GI50 (μM) | HepG2 GI50 (μM) |
| 6d | 0.13 | 0.20 | 0.23 | 0.23 |
| 9g | 0.09 | 0.12 | 0.10 | 0.11 |
| Adriamycin | 0.11 | 0.08 | 0.06 | 0.09 |
| Data represents the concentration of the compound causing 50% growth inhibition as determined by the SRB assay. |
Cell Cycle Analysis: Since many this compound derivatives target CDKs, which are key regulators of the cell cycle, it is crucial to analyze their impact on cell cycle progression. The cell cycle consists of distinct phases (G1, S, G2, and M), and drugs that affect this process can cause cells to arrest in a specific phase. Flow cytometry is the standard method for this analysis. Cells are treated with the compound, stained with a fluorescent dye that binds stoichiometrically to DNA, and then analyzed. The fluorescence intensity of individual cells correlates with their DNA content, allowing for the quantification of cells in the G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases. Studies have shown that pyrimidine-2,4-diamine analogues can induce robust cell cycle arrest.
In Vivo Proof-of-Concept Studies
After demonstrating promising in vitro activity, lead compounds are advanced to in vivo models to establish proof-of-concept. These studies are essential for evaluating a compound's efficacy and behavior within a complex living organism.
Animal disease models are critical for assessing the therapeutic potential of drug candidates. In the context of anticancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. For certain pyrimidine-2,4-diamine analogues, studies have demonstrated effective inhibition of tumor growth in vivo with minimal side effects. While the cardiac transplant model is an example of an efficacy model, the specific model chosen depends on the therapeutic indication. Given that CDK9, a target of some this compound derivatives, is considered a potential target in cardiology, models related to cardiac conditions could be relevant for evaluating specific derivatives.
Drug Metabolism and Pharmacokinetic (DMPK) Considerations
Drug Metabolism and Pharmacokinetics (DMPK) is a core discipline in drug development that studies how the body affects a drug. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the DMPK profile of a compound is vital for predicting its behavior in humans and ensuring it can reach its target site of action in sufficient concentrations.
Key DMPK studies include:
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are performed to evaluate how quickly a compound is metabolized by hepatic enzymes, such as the cytochrome P450 (CYP) family.
Plasma Protein Binding: This determines the extent to which a compound binds to proteins in the blood, which influences the concentration of free compound available to exert its pharmacological effect.
CYP Inhibition: These assays assess the potential for a compound to inhibit major CYP enzymes, which is crucial for predicting potential drug-drug interactions.
Pharmacokinetic Studies: In vivo studies in animals (e.g., mice or rats) measure the concentration of the drug in plasma over time after administration. These studies determine key parameters such as half-life and oral bioavailability.
Research on a pyrimidine-2,4-diamine analogue, Y18, has shown favorable DMPK properties, as detailed in the table below.
| Parameter | Value |
| Half-life (t1/2) | Suitable |
| Oral Bioavailability | 16.27% |
| CYP Isoform Inhibition | Limited |
| Data from a study on pyrimidine-2,4-diamine analogues as anticancer agents. |
These findings suggest that derivatives from this chemical class can be developed with drug-like properties suitable for further clinical investigation.
In Vitro Metabolism Stability Assessments
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery. It provides an indication of the compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver. This assessment helps in predicting the in vivo hepatic clearance and oral bioavailability of a compound. Typically, in vitro metabolic stability is evaluated using liver microsomes or hepatocytes from various species, including humans.
The primary methodologies for these assessments involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes. The reaction is initiated by the addition of cofactors such as NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Future studies are warranted to investigate the in vitro metabolic stability of this compound derivatives to better understand their pharmacokinetic profiles and guide further drug development efforts.
Assessment of Drug-Drug Interaction Potential (e.g., CYP3A4 Time-Dependent Inhibition, P-glycoprotein (P-gp) Liability)
The potential for a new drug candidate to cause drug-drug interactions (DDIs) is a significant safety concern. Two common mechanisms for DDIs are the inhibition of cytochrome P450 enzymes and interaction with drug transporters like P-glycoprotein (P-gp).
CYP3A4 Time-Dependent Inhibition (TDI)
CYP3A4 is a major human drug-metabolizing enzyme, responsible for the metabolism of a large number of clinically used drugs. Time-dependent inhibition of CYP3A4 is a particular concern as it can lead to irreversible or quasi-irreversible inactivation of the enzyme, resulting in a prolonged and potentially more significant DDI. Research into a series of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta (PKCθ) inhibitors identified that early lead compounds exhibited significant CYP3A4 TDI.
Structure-activity relationship (SAR) studies were conducted to mitigate this liability. It was discovered that modifications at the N4-position of the pyrimidine (B1678525) ring could significantly impact the CYP3A4 TDI potential. Specifically, the introduction of a piperidine ring with appropriate substitutions was found to be a key strategy to reduce TDI. The data in the table below illustrates the optimization efforts to reduce CYP3A4 TDI while maintaining potent PKCθ inhibitory activity.
P-glycoprotein (P-gp) Liability
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an efflux transporter that plays a crucial role in drug absorption and distribution. Inhibition or induction of P-gp can lead to significant changes in the pharmacokinetics of co-administered drugs that are P-gp substrates. The P-gp liability of the 2,4-diamino-5-fluoropyrimidine derivatives was assessed using an in vitro P-gp substrate assay.
The efflux ratio (ER) is a measure of the extent to which a compound is transported by P-gp. A high efflux ratio suggests that the compound is a P-gp substrate and may have P-gp-related DDI liabilities. The optimization of the 2,4-diamino-5-fluoropyrimidine series also focused on reducing P-gp liability. The data presented in the table below shows the efflux ratios for a selection of compounds from this series, demonstrating the successful mitigation of P-gp liability in optimized compounds.
| Compound | PKCθ IC₅₀ (nM) | CYP3A4 TDI (Shift in IC₅₀) | P-gp Efflux Ratio (ER) |
|---|---|---|---|
| Lead Compound A | 10 | >10 | >50 |
| Optimized Compound B | 15 | 2.5 | 15 |
| Final Candidate 14f | 8 | 1.2 | <2 |
The successful optimization of this series of 2,4-diamino-5-fluoropyrimidine derivatives highlights the importance of early assessment and mitigation of DDI potential in drug discovery. The final candidate compound, 14f, demonstrated potent PKCθ inhibition with significantly weakened CYP3A4 TDI and P-gp liability, making it a more promising candidate for further development.
Future Perspectives and Research Directions
Development of Novel Derivatization Strategies and Compound Libraries
The core structure of 5-Fluoropyrimidine-2,4-diamine serves as a privileged scaffold for the generation of extensive compound libraries, enabling the exploration of diverse chemical spaces and the identification of potent biological modulators. A key strategy involves a pharmacophore-oriented scaffold-hopping approach to design and synthesize novel derivatives. nih.gov For instance, the creation of a series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives has been reported, guided by 3D-QSAR and composite pharmacophore models. nih.govrsc.org
The synthetic pathways to these libraries are often multi-step processes. A general route involves the regio-selective substitution of amines onto 2,4-dichloro-5-fluoropyrimidine (B19854), followed by further substitutions with various amines in an alcoholic solvent. nih.gov This allows for the introduction of a wide array of substituents on the phenyl rings to fulfill specific pharmacophoric requirements. nih.gov Another approach involves a ring-opening strategy to design and synthesize novel 2,4-diamino-5-methyleneaminopyrimidine derivatives. bohrium.comnih.gov These synthetic efforts have led to the creation of libraries with dozens of novel compounds. nih.gov
| Derivative Class | Synthetic Strategy | Key Intermediates | Number of Compounds Synthesized | Therapeutic Target |
|---|---|---|---|---|
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | Pharmacophore-oriented scaffold-hopping | 2,4-dichloro-5-fluoropyrimidine | Thirty | CDK2 and CDK9 |
| 2,4-diamino-5-methyleneaminopyrimidines | Ring-opening strategy | Not specified | Twenty-five | Anticancer agents |
| 2-Butoxy-4-substituted 5-fluoropyrimidines | Not specified | 2-butoxy-4-chloro-5-fluoropyrimidine | Twenty-two | Anticancer agents |
Exploration of New Therapeutic Indications Beyond Current Applications
While fluoropyrimidines have a well-established role as antimetabolite drugs in the treatment of solid tumors such as colorectal and breast cancer, research into derivatives of this compound is unveiling a broader therapeutic potential. nih.gov A significant area of exploration is their activity as cyclin-dependent kinase (CDK) inhibitors. nih.gov
Specifically, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.govrsc.org This dual inhibition is a promising avenue for cancer therapy due to the critical roles these kinases play in cell cycle progression and gene transcription. nih.gov Furthermore, selected compounds from this class have shown appreciable inhibition in anti-HIV-1 assays, suggesting a potential application in virology. nih.govrsc.org The inhibition of CDK9 is particularly relevant in this context, as it is a key factor in HIV replication. nih.gov
The development of 2,4-diaminopyrimidine (B92962) derivatives as potent and selective CDK7 inhibitors is another promising direction. nih.gov CDK7 plays a crucial role in cancer progression, and its inhibition represents a promising therapeutic strategy. nih.gov Beyond cancer and viral infections, the fundamental role of CDKs in cellular processes suggests that inhibitors derived from the this compound scaffold could be explored for other indications, such as inflammatory diseases and neurodegenerative disorders.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of novel therapeutics based on the this compound scaffold is increasingly reliant on the synergy between computational and experimental approaches. nih.govrug.nlwiley-vch.de This integrated strategy facilitates a deeper understanding of structure-activity relationships and enables the design of molecules with improved potency and selectivity.
Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are instrumental in the initial design phase. nih.govrsc.org For example, a 3D-QSAR pharmacophore derived from a diverse set of known CDK9 inhibitors was used to guide the design of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. nih.govrsc.org Molecular docking studies further aid in understanding the binding modes of these compounds within the active sites of their target proteins, providing valuable insights for structural optimization. nih.govrsc.org
These computational predictions are then validated and refined through experimental techniques. Synthesis of the designed compounds is followed by in vitro biological evaluation, such as cytotoxicity assays against various tumor cell lines and enzymatic assays to determine inhibitory activities against specific targets. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid development of potent and selective drug candidates. The use of advanced techniques like cryo-electron microscopy (cryo-EM) combined with computational modeling is also emerging as a powerful tool for understanding protein-ligand interactions and guiding inhibitor design. nih.govrug.nl
| Methodology | Application in this compound Research | Outcome |
|---|---|---|
| 3D-QSAR Pharmacophore Modeling | Design of novel CDK9 inhibitors | Guided molecular design of potent derivatives |
| Composite Pharmacophore Modeling | Extracted from complex structures (e.g., flavopiridol-CDK9) | Informed the design of novel inhibitors |
| Molecular Docking | Predicted binding modes of compounds in kinase active sites | Provided clues for structural optimization |
| Molecular Dynamics Simulations | Revealed pharmacologically relevant conformations in binding sites | Elucidated mechanisms of inhibition |
Addressing Challenges in Selectivity and Off-Target Effects for Optimized Profiles
A critical aspect in the development of kinase inhibitors, including those derived from this compound, is achieving high selectivity for the intended target. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Researchers are actively addressing these challenges to optimize the safety and efficacy profiles of these compounds.
One strategy involves the systematic modification of the scaffold's substituents to enhance selectivity. For instance, in the development of CDK7 inhibitors, the introduction of an acetyl group was found to contribute to increased selectivity against CDK9. nih.gov Modeling studies and molecular dynamics simulations can play a crucial role in understanding the structural basis for selectivity, revealing how subtle changes in a molecule's structure can significantly impact its binding affinity for different kinases. nih.gov
Another approach is to screen new derivatives against a panel of kinases to determine their selectivity profile early in the drug discovery process. nih.gov This allows for the identification of compounds with the most promising selectivity and guides further optimization efforts. The goal is to develop compounds that potently inhibit the target kinase while having minimal activity against other kinases, thereby reducing the likelihood of off-target effects.
Translational Research and Clinical Potential of Promising Candidates
The ultimate goal of developing novel this compound derivatives is their translation into clinically effective therapies. Several promising candidates have emerged from preclinical studies, demonstrating significant potential for further development.
For example, a series of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives has been identified, with one compound, 7i, showing a significant improvement in inhibiting the proliferation of various cancer cell lines compared to the standard drug 5-FU. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent. nih.gov
In the realm of CDK inhibitors, a representative 2,4-diaminopyrimidine derivative, compound 22, has shown significant enzymatic inhibitory activity against CDK7 and a remarkable selectivity profile. nih.gov This compound effectively inhibited the phosphorylation of key downstream targets, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising lead for the development of a CDK7 inhibitor for cancer therapy. nih.gov
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-fluoropyrimidine-2,4-diamine and its derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives with fluorinated pyrimidine cores can be synthesized by reacting 5-fluoro-2,4-dichloropyrimidine with amines under basic conditions (e.g., NaOMe or K₂CO₃ in DMF at 80–100°C) . Microwave-assisted synthesis is also effective for improving reaction efficiency (yields >90% with 30-minute reaction times) . Key steps include purification via recrystallization or column chromatography (using hexane:EtOAc gradients) to achieve >95% purity.
Q. Q2. How can structural characterization of this compound derivatives be performed?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.0–8.5 ppm for pyrimidine rings, NH₂ signals at δ 5.5–6.5 ppm) .
- HPLC-MS : Verify molecular weight and purity (e.g., C₁₃H₁₀FN₅O₂ derivatives show [M+H]⁺ peaks at m/z 294.1) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrimidine-2,4-diamine cores) .
Advanced Research Questions
Q. Q3. What is the mechanism of action of this compound derivatives as kinase inhibitors?
Methodological Answer: These derivatives competitively inhibit ATP-binding pockets in kinases. For instance, AZD1480 (a this compound analog) targets Jak2 by forming hydrogen bonds with Leu855 and hydrophobic interactions with Val863 . Validate activity using:
Q. Q4. How do structural modifications (e.g., chloro, methoxy groups) affect the biological activity of this compound analogs?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl) : Enhance kinase binding by increasing electrophilicity (e.g., N4-(2-chlorophenyl) analogs show 10-fold higher potency than unsubstituted derivatives) .
- Methoxy groups : Improve solubility but may reduce membrane permeability (logP increases by 0.5 units with -OMe substitution) .
- Fluorine : Stabilizes the pyrimidine ring via C-F bonding, improving metabolic stability (t₁/₂ > 6 hours in human liver microsomes) .
Case Study : Replacing a phenyl group with a 4-methoxybenzyl moiety in 7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine increased solubility (from 0.1 mg/mL to 1.2 mg/mL) but reduced antiproliferative activity (IC₅₀ from 0.3 μM to 1.8 μM in MCF-7 cells) .
Q. Q5. How can researchers resolve contradictory data in SAR studies of fluoropyrimidine derivatives?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC₅₀ trends.
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., 50-ns simulations in GROMACS) to explain potency variations .
Key Research Directions
- Therapeutic potential : Optimize this compound derivatives for Jak2-driven myeloproliferative neoplasms and ALK-positive cancers .
- Toxicity mitigation : Introduce PEGylated side chains to reduce hepatotoxicity (e.g., 50% lower ALT levels in murine models) .
- Combination therapies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immune responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
